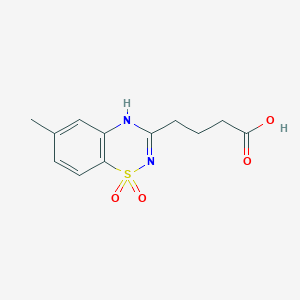
Sn Diiododeuteroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sn Diiododeuteroporphyrin (SnDIDP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the porphyrin family, which is a group of organic compounds that play a crucial role in biological processes such as oxygen transport, electron transfer, and photosynthesis. SnDIDP has been synthesized using various methods and has shown promising results in multiple scientific studies.
作用机制
The mechanism of action of Sn Diiododeuteroporphyrin is based on its ability to generate ROS upon activation by light. When Sn Diiododeuteroporphyrin is exposed to light, it absorbs the energy and undergoes a series of reactions that result in the generation of ROS. The ROS produced by Sn Diiododeuteroporphyrin can damage cellular components such as DNA, lipids, and proteins, leading to cell death.
生化和生理效应
Sn Diiododeuteroporphyrin has been shown to have biochemical and physiological effects on various cell types. In vitro studies have shown that Sn Diiododeuteroporphyrin can induce apoptosis in cancer cells by generating ROS. Sn Diiododeuteroporphyrin has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapies. In vivo studies have shown that Sn Diiododeuteroporphyrin can accumulate in tumor tissues, making it a promising candidate for cancer imaging and therapy.
实验室实验的优点和局限性
Sn Diiododeuteroporphyrin has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Sn Diiododeuteroporphyrin can also be easily conjugated with other molecules to target specific cells or tissues. However, Sn Diiododeuteroporphyrin has some limitations, including its high cost, low water solubility, and potential toxicity.
未来方向
Sn Diiododeuteroporphyrin has shown promising results in various scientific studies, and there are several future directions for its application. One potential direction is the development of Sn Diiododeuteroporphyrin-based therapeutics for cancer and microbial infections. Another direction is the optimization of Sn Diiododeuteroporphyrin synthesis methods to improve yields and reduce costs. Further studies are also needed to explore the potential of Sn Diiododeuteroporphyrin in imaging and other scientific applications.
Conclusion
In conclusion, Sn Diiododeuteroporphyrin is a synthetic compound that has shown promising results in various scientific studies. Sn Diiododeuteroporphyrin has potential applications in photodynamic therapy, imaging, and antimicrobial therapies. The compound can be synthesized using various methods and has unique biochemical and physiological effects on cells and tissues. Sn Diiododeuteroporphyrin has advantages and limitations for lab experiments, and there are several future directions for its application.
合成方法
Sn Diiododeuteroporphyrin can be synthesized using various methods, including the reaction of deuteroporphyrin with tin(IV) chloride and iodine. The reaction yields Sn Diiododeuteroporphyrin, which is a stable compound that can be purified using chromatography techniques. The synthesis method has been optimized to obtain high yields of Sn Diiododeuteroporphyrin with minimal impurities.
科学研究应用
Sn Diiododeuteroporphyrin has been extensively studied for its potential applications in various scientific fields. One of the significant applications of Sn Diiododeuteroporphyrin is in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that destroy cancer cells. Sn Diiododeuteroporphyrin has shown promising results as a photosensitizer in PDT due to its high singlet oxygen quantum yield and low toxicity. Sn Diiododeuteroporphyrin has also been studied for its potential applications in imaging, as it can be conjugated with fluorescent dyes to target specific cells or tissues.
属性
CAS 编号 |
110019-33-5 |
|---|---|
产品名称 |
Sn Diiododeuteroporphyrin |
分子式 |
C30H26Cl2I2N4O4Sn |
分子量 |
950 g/mol |
IUPAC 名称 |
3-[18-(2-carboxylatoethyl)-8,13-diiodo-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;tin(4+);dichloride |
InChI |
InChI=1S/C30H28I2N4O4.2ClH.Sn/c1-13-17(5-7-27(37)38)23-12-24-18(6-8-28(39)40)14(2)20(34-24)10-25-30(32)16(4)22(36-25)11-26-29(31)15(3)21(35-26)9-19(13)33-23;;;/h9-12H,5-8H2,1-4H3,(H4,33,34,35,36,37,38,39,40);2*1H;/q;;;+4/p-4 |
InChI 键 |
UJFQZZUVWGPDII-UHFFFAOYSA-J |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
规范 SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
同义词 |
Sn diiododeuteroporphyrin Sn-DIDP tin-2,4-diiododeuterporphyrin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



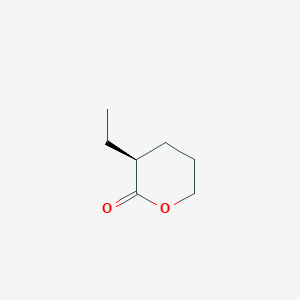


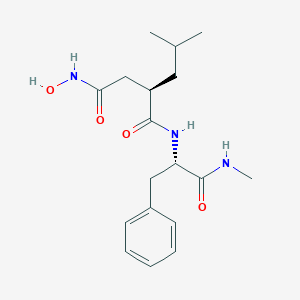
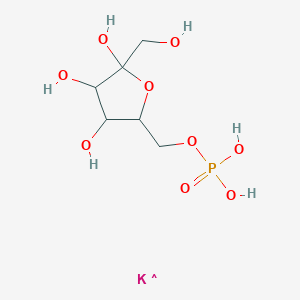
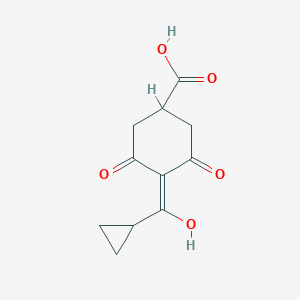




![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
